2-(1,4-Dibenzylpiperazin-2-yl)acetic acid
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Overview
Description
2-(1,4-Dibenzylpiperazin-2-yl)acetic acid is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.41676 . This compound is characterized by the presence of a piperazine ring substituted with benzyl groups at the 1 and 4 positions and an acetic acid moiety at the 2 position. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid typically involves the reaction of piperazine with benzyl chloride to form 1,4-dibenzylpiperazine. This intermediate is then reacted with bromoacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(1,4-Dibenzylpiperazin-2-yl)acetic acid is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a scaffold to position pharmacophoric groups in the correct orientation to interact with the target macromolecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
1,4-Dibenzylpiperazine: Similar structure but lacks the acetic acid moiety.
2-(1-Benzylpiperidin-4-yl)acetic acid: Similar in having a piperazine ring but with different substitution patterns
Uniqueness: 2-(1,4-Dibenzylpiperazin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl groups and the acetic acid moiety allows for diverse chemical reactivity and potential biological activity .
Properties
CAS No. |
2135331-35-8 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(1,4-dibenzylpiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C20H24N2O2/c23-20(24)13-19-16-21(14-17-7-3-1-4-8-17)11-12-22(19)15-18-9-5-2-6-10-18/h1-10,19H,11-16H2,(H,23,24) |
InChI Key |
PZZFHJIBLLXMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1CC2=CC=CC=C2)CC(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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